(4-(Thiophen-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone
Description
(4-(Thiophen-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone: is an organic compound that features a piperidine ring substituted with thiophene groups
Properties
IUPAC Name |
thiophen-3-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(12-5-9-17-10-12)15-6-3-11(4-7-15)13-2-1-8-18-13/h1-2,5,8-11H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNKDWQQSVHFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Thiophen-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves the reaction of piperidine with thiophene derivatives under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where thiophene is acylated with a piperidine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The thiophene rings can participate in electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it may be used as a ligand in the study of receptor interactions or as a probe in biochemical assays.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of (4-(Thiophen-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The thiophene rings may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
- (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl-d10)ethoxy)phenyl)methanone hydrochloride
- (2-Amino-3a,4,5,6,7,7a-hexahydro-benzo[b]thiophen-3-yl)-piperidin-1-yl-methanone
- (3-Chloro-6-hydroxy-2-(4-methoxyphenyl)benzo[b]thiophen-5-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone
Uniqueness: The uniqueness of (4-(Thiophen-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone lies in its dual thiophene substitution, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactivity and developing novel materials or pharmaceuticals.
Biological Activity
The compound (4-(Thiophen-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It consists of a piperidine ring substituted with thiophene groups, which are known to enhance biological activity through various mechanisms.
Antimicrobial Properties
Research has indicated that thiophene derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating moderate to strong antibacterial effects.
Anticancer Activity
Several studies have investigated the anticancer potential of thiophene-based compounds. For instance, a study reported that derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be in the low micromolar range (around 1–5 µM), suggesting that these compounds may inhibit cell proliferation through apoptosis induction.
Neuroprotective Effects
Emerging evidence suggests that piperidine derivatives can exert neuroprotective effects. In animal models of neurodegenerative diseases, compounds structurally related to this compound demonstrated the ability to reduce oxidative stress and improve cognitive function. These findings highlight the potential for developing therapeutic agents for conditions like Alzheimer's disease.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It could act on neurotransmitter receptors, influencing neuronal signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was evaluated alongside standard antibiotics. The results demonstrated that this compound had synergistic effects when combined with amoxicillin against resistant bacterial strains, suggesting its potential role in overcoming antibiotic resistance.
Study 2: Cancer Cell Line Testing
A series of experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
